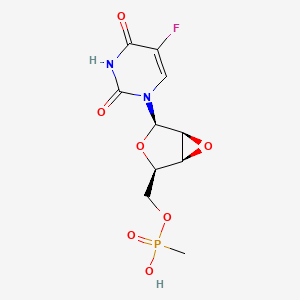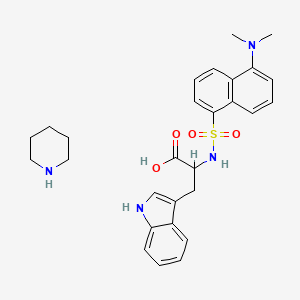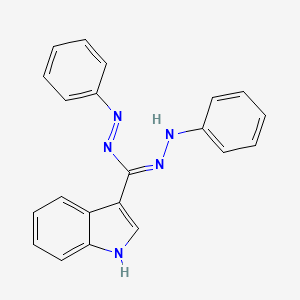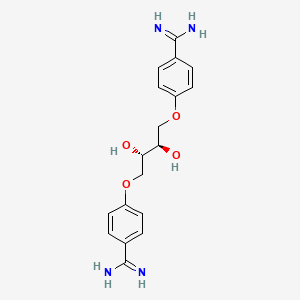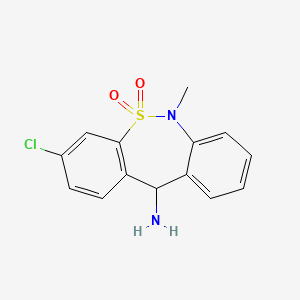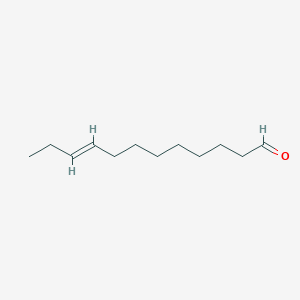
(E)-9-Dodecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-9-Dodecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the E-configuration (trans) at the ninth carbon position. This compound is known for its distinctive odor and is often found in nature as a component of pheromones in various insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-9-Dodecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. Another method is the hydroformylation of 1-dodecene, followed by selective oxidation to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond, followed by oxidation. The reaction conditions typically include high pressure and the presence of a rhodium-based catalyst.
Chemical Reactions Analysis
Types of Reactions: (E)-9-Dodecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (E)-9-Dodecenoic acid.
Reduction: Reduction of this compound yields (E)-9-Dodecenol.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: (E)-9-Dodecenoic acid.
Reduction: (E)-9-Dodecenol.
Substitution: Various substituted dodecenal derivatives.
Scientific Research Applications
(E)-9-Dodecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: this compound is studied for its role as a pheromone in insects, aiding in the understanding of insect behavior and communication.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry due to its pleasant odor and in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of (E)-9-Dodecenal involves its interaction with specific molecular targets. In insects, it binds to olfactory receptors, triggering a behavioral response. The compound’s aldehyde group is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
(E)-9-Dodecenal can be compared with other similar compounds such as:
(Z)-9-Dodecenal: The cis isomer of this compound, which has different olfactory properties and biological activities.
(E)-10-Dodecenal: Another isomer with the double bond at the tenth carbon position, exhibiting distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific double bond position and E-configuration, which confer distinct chemical reactivity and biological activity compared to its isomers and other aldehydes.
Properties
CAS No. |
155235-07-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-dodec-9-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,12H,2,5-11H2,1H3/b4-3+ |
InChI Key |
QGUDMPDYXLMJNK-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCC=O |
Canonical SMILES |
CCC=CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


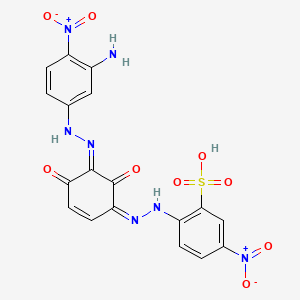
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
